molecular formula C17H17ClN2O2S B2869621 1-(4-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886905-59-5

1-(4-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2869621
CAS No.: 886905-59-5
M. Wt: 348.85
InChI Key: AIPJVRKVQRSMJK-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . Among the two nitrogen atoms, one carries a hydrogen atom and is a pyrrole-type nitrogen atom, while the other is a pyridine type nitrogen atom .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole is a planar 5-membered ring. It exists in two equivalent tautomeric forms because the hydrogen can be bound to one or another nitrogen atom .


Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical and Chemical Properties Analysis

Imidazole is a highly polar compound, as evidenced by its electric dipole moment . It is highly soluble in water .

Scientific Research Applications

Catalyst in Synthesis of Tetrasubstituted Imidazoles

1-(4-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole and its derivatives serve as catalysts in the synthesis of 1,2,4,5-tetrasubstituted imidazoles. These catalysts facilitate one-pot, multi-component condensation processes, proving efficient under solvent-free conditions. This application is significant in streamlining synthetic procedures in chemical research (Zolfigol et al., 2013), (Davoodnia et al., 2010).

In Synthesis of Nitroolefins and Nitroarenes

This compound is also relevant in the synthesis of nitroolefins and nitroarenes. Researchers have used related ionic liquids as nitrating agents for various arylboronic acids and alpha, beta-unsaturated acids. This application is crucial for developing mild conditions in organic synthesis (Zarei et al., 2018).

Formation of Imidazolone and Pyrimidinone Derivatives

The compound is instrumental in the formation of sulfonyl-imidazolone derivatives. This synthesis involves a multi-component reaction, highlighting the versatility of this compound in creating diverse chemical structures (Nematpour et al., 2016).

Synthesis of Benzimidazoles

It's also used in the synthesis of benzimidazoles. Researchers have utilized ionic liquid versions of this compound to catalyze the condensation of benzene-1, 2-diamine with aromatic aldehydes. This process is significant for its efficiency and use of green oxidants (Khazaei et al., 2011).

Electrophysiological Activity in Medical Research

In the field of medicinal chemistry, derivatives of this compound have shown electrophysiological activity, particularly in the development of class III agents for cardiac applications. This highlights its potential in pharmaceutical research (Morgan et al., 1990).

Antiulcer Agent Development

Another area of medicinal chemistry where this compound finds application is in the development of antiulcer agents. Derivatives of this compound have been synthesized as potential antisecretory and cytoprotective agents, expanding its utility in therapeutic applications (Starrett et al., 1989).

Farnesyltransferase Inhibitor for Tumor Treatment

Additionally, this compound has been explored in the synthesis of farnesyltransferase inhibitors, demonstrating potent antitumor activity. This indicates its valuable role in cancer research and treatment (Hunt et al., 2000).

Future Directions

The development of imidazole-containing sensors with high sensitivity and selectivity is a promising future direction . These sensors could have applications in fluorescence probes, colorimetric probes, electrochemiluminescence sensors, fiber optical sensors, surface plasmon resonance, etc .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-propylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-2-11-23(21,22)17-19-15-5-3-4-6-16(15)20(17)12-13-7-9-14(18)10-8-13/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPJVRKVQRSMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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